3-Chloro-4,6-dibromoquinoline
Overview
Description
3-Chloro-4,6-dibromoquinoline is a chemical compound that belongs to the class of quinoline derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mechanism Of Action
The mechanism of action of 3-Chloro-4,6-dibromoquinoline is not fully understood. However, it has been suggested that it may act as an inhibitor of protein kinases. Protein kinases are enzymes that play a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Inhibition of protein kinases by 3-Chloro-4,6-dibromoquinoline may lead to the suppression of cancer cell growth and proliferation.
Biochemical And Physiological Effects
3-Chloro-4,6-dibromoquinoline has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. Moreover, 3-Chloro-4,6-dibromoquinoline has been reported to have anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Chloro-4,6-dibromoquinoline in lab experiments is its unique properties and potential applications. It can be used as a building block for the synthesis of various compounds with potential biological activities. It can also be used as a fluorescent probe for the detection of metal ions in biological systems. However, one of the limitations of using 3-Chloro-4,6-dibromoquinoline is its potential toxicity. It may cause adverse effects on cells and tissues, which may limit its use in certain experiments.
Future Directions
There are various future directions for the use of 3-Chloro-4,6-dibromoquinoline in scientific research. One of the future directions is the development of new compounds based on 3-Chloro-4,6-dibromoquinoline with potential biological activities. Another future direction is the investigation of the mechanism of action of 3-Chloro-4,6-dibromoquinoline in more detail. Moreover, the use of 3-Chloro-4,6-dibromoquinoline as a fluorescent probe for the detection of metal ions in biological systems can be further explored. Furthermore, the potential applications of 3-Chloro-4,6-dibromoquinoline in drug discovery and development can be investigated.
In conclusion, 3-Chloro-4,6-dibromoquinoline is a chemical compound that has various potential applications in scientific research. It can be synthesized through various methods and has been extensively used as a building block for the synthesis of various compounds with potential biological activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 3-Chloro-4,6-dibromoquinoline has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation. However, its potential toxicity may limit its use in certain experiments. There are various future directions for the use of 3-Chloro-4,6-dibromoquinoline in scientific research, including the development of new compounds, investigation of its mechanism of action, and exploration of its potential applications in drug discovery and development.
Scientific Research Applications
3-Chloro-4,6-dibromoquinoline has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block for the synthesis of various compounds with potential biological activities. It has also been used as a fluorescent probe for the detection of metal ions in biological systems. Moreover, 3-Chloro-4,6-dibromoquinoline has been used as a starting material for the synthesis of various drugs and pharmaceuticals.
properties
IUPAC Name |
4,6-dibromo-3-chloroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2ClN/c10-5-1-2-8-6(3-5)9(11)7(12)4-13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDQUDAYMZRLGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2C=C1Br)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590601 | |
Record name | 4,6-Dibromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4,6-dibromoquinoline | |
CAS RN |
927801-50-1 | |
Record name | 4,6-Dibromo-3-chloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590601 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.